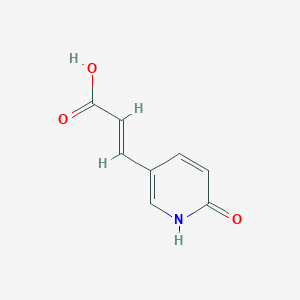![molecular formula C10H15N3O B12937025 1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-39-1](/img/structure/B12937025.png)
1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a heterocyclic compound that features both piperidine and imidazole rings
Preparation Methods
The synthesis of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with an imidazole derivative under controlled conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method is advantageous due to its high yield, shorter reaction times, and environmentally friendly approach.
Chemical Reactions Analysis
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or imidazole ring can be substituted with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and conditions like microwave irradiation . Major products formed from these reactions include various substituted piperidine and imidazole derivatives.
Scientific Research Applications
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The imidazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound also contains a piperidine ring but differs in the presence of a phenyl group instead of an imidazole ring.
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar to the previous compound, it contains a phenyl group and a piperidine ring but lacks the imidazole ring.
The uniqueness of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone lies in its dual-ring structure, which provides a versatile platform for various chemical modifications and applications.
Conclusion
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a compound of significant interest due to its unique structure and wide range of applications
Properties
CAS No. |
88723-39-1 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H15N3O/c1-8(14)9-7-11-10(12-9)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
JGXJOSNQZTZVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


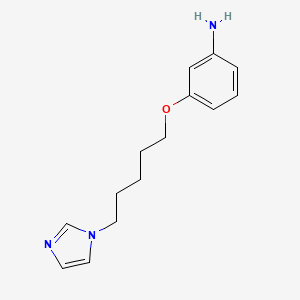
![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
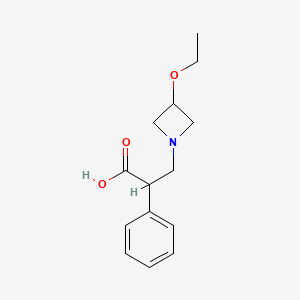

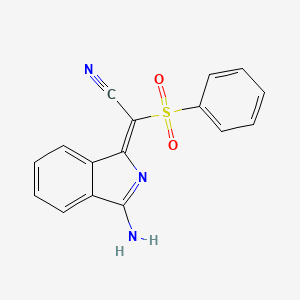
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
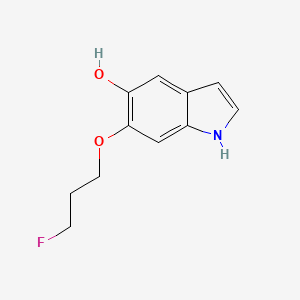

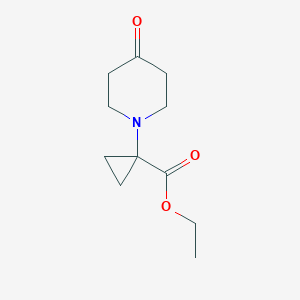

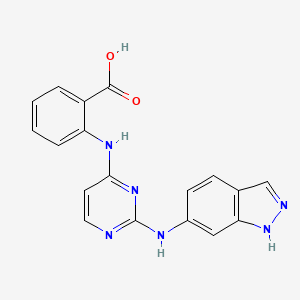
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)

